molecular formula C10H13NO2 B3284477 (4-Nitrobutyl)benzene CAS No. 78579-86-9

(4-Nitrobutyl)benzene

Cat. No.: B3284477
CAS No.: 78579-86-9
M. Wt: 179.22 g/mol
InChI Key: TVFYXSCYTYWCCR-UHFFFAOYSA-N
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Description

(4-Nitrobutyl)benzene, also known as 1-Butyl-4-nitrobenzene and p-Nitrobutylbenzene, is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It is characterized by a benzene ring substituted with a nitro group and a separate butyl chain at the 1 and 4 positions, respectively. Key physical properties include a density of approximately 1.06 g/cm³ and a boiling point of 136°C at 10 mmHg . The calculated vapor pressure is 0.007 mmHg at 25°C . From a structural perspective, this compound integrates an aromatic system with an electron-withdrawing nitro group and a four-carbon aliphatic chain. This combination makes it a potential intermediate or building block in organic synthesis and materials science research. Its structure suggests possible utility in the development of more complex chemical entities, such as liquid crystals or pharmaceutical candidates, where the manipulation of electronic properties and side-chain length is critical. Researchers can employ it in exploratory catalysis, as a model compound in analytical chemistry, or in the study of structure-activity relationships. This compound is For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobutylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYXSCYTYWCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 4 Nitrobutyl Benzene

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group onto the butylbenzene (B1677000) backbone through an electrophilic aromatic substitution reaction.

Electrophilic Aromatic Nitration of Butylbenzene Derivatives

The most common method for synthesizing (4-Nitrobutyl)benzene is the direct nitration of butylbenzene. This reaction is a classic example of electrophilic aromatic substitution (EAS). The process typically utilizes a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) chemistrysteps.comyoutube.com.

The mechanism proceeds in two main steps. First, the electron-rich π system of the butylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex msu.edunih.gov. In the second, rapid step, a base (like HSO₄⁻ or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrobutylbenzene product msu.edu.

Regioselectivity and Isomer Control in Nitration Processes

The butyl group is an alkyl group, which is considered an activating substituent on the benzene (B151609) ring. Activating groups increase the rate of electrophilic aromatic substitution compared to benzene itself and direct incoming electrophiles to the ortho and para positions msu.eduyoutube.com. This directive effect is due to the electron-donating nature of the alkyl group (via induction and hyperconjugation), which stabilizes the arenium ion intermediate when the attack occurs at these positions.

Consequently, the nitration of butylbenzene yields a mixture of ortho-nitrobutylbenzene and para-nitrobutylbenzene, with the meta isomer formed in negligible amounts. The distribution of these isomers is influenced by both electronic and steric factors. While there are two available ortho positions and only one para position, the steric hindrance caused by the relatively bulky butyl group can impede the approach of the nitronium ion to the adjacent ortho sites msu.edulibretexts.org. This steric effect often leads to a higher yield of the para isomer. For instance, in the nitration of the structurally similar tert-butylbenzene, the product mixture is heavily skewed towards the para isomer, with yields of 75% para, 16% ortho, and 8% meta reported msu.edulibretexts.org. This preference highlights how steric bulk can be a critical factor in controlling regioselectivity.

Isomer Distribution in the Nitration of Alkylbenzenes
Starting MaterialOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
Toluene (B28343)58.54.537 msu.edulibretexts.org
tert-Butylbenzene16875 msu.edulibretexts.org

Alkylation and Functionalization Approaches

Alternative synthetic routes involve creating the butylbenzene precursor first or attempting to modify a pre-existing nitro-substituted aromatic ring.

Friedel-Crafts Alkylation for Butylbenzene Precursors and Subsequent Nitration

This two-step approach begins with the synthesis of the butylbenzene precursor from benzene. The Friedel-Crafts alkylation reaction is employed to introduce the butyl group onto the benzene ring. This is achieved by reacting benzene with a butyl halide (e.g., 1-chlorobutane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) cerritos.edulumenlearning.comlibretexts.org. The catalyst helps generate a butyl carbocation electrophile, which is then attacked by the benzene ring cerritos.edulibretexts.org.

However, this method has limitations. A primary carbocation formed from 1-chlorobutane (B31608) is prone to rearrangement via a hydride shift to form a more stable secondary carbocation lumenlearning.comlibretexts.org. This would result in sec-butylbenzene (B1681704) as the major product instead of n-butylbenzene. To avoid this, a Friedel-Crafts acylation followed by reduction is often preferred. This involves reacting benzene with butanoyl chloride and AlCl₃ to form butanophenone, which is then reduced to butylbenzene via methods like the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. Once pure butylbenzene is obtained, it is nitrated as described in section 2.1 to yield this compound libretexts.orglibretexts.org.

Derivatization from Pre-existing Substituted Nitrobenzenes

Synthesizing this compound by adding a butyl group directly to nitrobenzene (B124822) via Friedel-Crafts alkylation is not feasible. The nitro group is a powerful electron-withdrawing group that strongly deactivates the benzene ring towards electrophilic attack chemistrysteps.com. This deactivation makes the ring too unreactive to undergo Friedel-Crafts reactions chemistrysteps.comlumenlearning.comlibretexts.org.

Therefore, any synthetic strategy starting from a pre-existing nitrobenzene must rely on functional group interconversion rather than direct alkylation of the ring. For example, one could theoretically start with 4-nitrobenzaldehyde (B150856) and build the butyl chain through a series of reactions, such as a Wittig reaction to add two carbons, followed by catalytic hydrogenation to reduce the double bond and form the butyl group. Such multi-step syntheses are generally more complex and less efficient than the direct nitration of butylbenzene youtube.com. The order in which substituents are introduced onto a benzene ring is a critical consideration in designing a successful synthesis of polysubstituted benzenes libretexts.orgyoutube.com.

Advanced Synthetic Techniques

Modern research has focused on developing more regioselective and environmentally benign nitration methods. One advanced approach involves the use of solid acid catalysts, such as zeolites. Nitration of aromatic compounds in the presence of a zeolite catalyst can significantly enhance regioselectivity, favoring the formation of the para isomer google.com. For example, the nitration of toluene using a zeolite catalyst can yield up to 80-90% of the para isomer google.com. These solid catalysts are often reusable and can eliminate the need for corrosive mixed acids like H₂SO₄, reducing hazardous waste google.com.

Other novel methods include nitration in aqueous solutions containing surfactants like sodium dodecylsulfate (SDS) with dilute nitric acid, which can provide high regioselectivity under mild, room-temperature conditions researchgate.net. These advanced techniques offer promising alternatives to traditional methods by improving safety, reducing environmental impact, and providing better control over the reaction products frontiersin.org.

Catalytic Methods in Nitro Compound Synthesis

The synthesis of nitroaromatic compounds, including this compound, has traditionally relied on electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org However, this method presents challenges regarding regioselectivity and can lead to the formation of isomeric mixtures and oxidation byproducts. orgchemres.org Consequently, research has focused on developing catalytic methods to enhance selectivity and efficiency.

Catalysts in the nitration of alkylbenzenes can influence the isomer distribution of the products. For instance, the nitration of alkylbenzenes can be catalyzed by various metal salts. rsc.org While mercury(II) catalysis has been shown to alter isomer ratios in the nitration of toluene, thallium(III) and lead(IV) can catalyze the reaction without affecting the isomer distribution. rsc.org The use of solid acid catalysts, such as zeolites and metal-modified montmorillonite (B579905) KSF, offers advantages in terms of catalyst stability, reusability, and environmentally benign processes. google.comorganic-chemistry.org For example, a solvent-free process for the nitration of aromatic compounds has been developed using an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride, which can produce nitrated compounds in high yields with good regioselectivity. google.com

The choice of catalyst is crucial for achieving high selectivity. Palladium-catalyzed cross-coupling reactions provide a pathway for synthesizing specific nitroaromatic compounds that may not be easily accessible through other nitration methods. orgsyn.org For instance, the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) has been successfully achieved using a tetrakis(triphenylphosphine)palladium (B116648) catalyst. orgsyn.org Furthermore, non-noble 3d-metals like iron, cobalt, nickel, and copper are being explored as catalysts for reactions involving nitro compounds, highlighting a trend towards more cost-effective and sustainable catalytic systems. acs.org

The reaction mechanism in catalytic nitration often involves the generation of the nitronium ion (NO₂⁺) as the key electrophilic species. nih.gov Catalysts can facilitate the formation of this ion under milder conditions than the traditional mixed-acid method. The table below summarizes various catalytic systems used in the nitration of aromatic compounds, which could be applicable to the synthesis of this compound.

Table 1: Catalytic Systems for Aromatic Nitration

Catalyst Type Example Catalyst Substrate Example Key Advantages
Metal Salts Mercury(II), Thallium(III), Lead(IV) Toluene Can influence isomer ratios. rsc.org
Solid Acids Aluminosilicate Zeolites General Aromatic Compounds High yields, good regioselectivity, solvent-free conditions. google.com
Supported Catalysts Metal-modified montmorillonite KSF Phenolic Compounds Good stability and reusability, eco-safe process. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of synthetic routes for nitro compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.net Traditional nitration methods, particularly the "mixed acid" (HNO₃/H₂SO₄) approach, are fraught with environmental and safety issues, including the use of highly corrosive and toxic reagents and the generation of significant acid waste. nih.govrsc.org

Sustainable synthetic routes focus on several key areas:

Alternative Reagents and Catalysts: Replacing hazardous reagents is a primary goal. gordon.edu This includes using metal nitrates like calcium nitrate (B79036) or copper(II) nitrate in conjunction with acetic acid, which offers a safer alternative to the nitric acid/sulfuric acid mixture. gordon.edu The use of recyclable, heterogeneous catalysts such as zeolites or clays (B1170129) aligns with green chemistry principles by simplifying product purification and minimizing waste. google.comorganic-chemistry.org

Alternative Solvents: The use of environmentally benign solvents is another core principle. chemistryjournals.net Research is exploring nitration in aqueous media or under solvent-free conditions to eliminate the need for volatile and often toxic organic solvents. google.comnih.gov

Energy Efficiency: Innovative energy sources like microwave irradiation and ultrasound are being employed to enhance reaction rates and reduce energy consumption. gordon.edumdpi.com Microwave-assisted nitration, for example, can significantly shorten reaction times. gordon.edu

Atom Economy: Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product. chemistryjournals.net Catalytic methods often improve atom economy by reducing the formation of byproducts.

Photochemical methods represent another green approach to aromatic nitration. For instance, the photochemical nitration of phenol (B47542) and salicylic (B10762653) acid has been demonstrated using UV radiation, offering a pathway that may proceed under milder conditions. mjcce.org.mkresearchgate.net Biological catalysis, using enzymes or whole organisms like baker's yeast, is also an emerging area for the synthesis of nitro compounds, although it is still in the early stages of development for industrial applications. mdpi.comresearchgate.net

The table below outlines some green chemistry approaches applicable to the synthesis of nitroaromatic compounds.

Table 2: Green Chemistry Approaches in Aromatic Nitration

Principle Approach Example Benefit
Safer Reagents Use of metal nitrates Calcium nitrate in acetic acid Avoids highly corrosive mixed acids. gordon.edu
Benign Solvents Aqueous phase reactions Nitration in water Reduces use of volatile organic solvents. nih.gov
Energy Efficiency Microwave irradiation Microwave-assisted nitration of 4-hydroxyacetophenone Shorter reaction times, lower energy consumption. gordon.edu
Catalysis Heterogeneous catalysts Zeolite-catalyzed nitration Catalyst is reusable, simplifies purification. google.com

Reaction Optimization and Process Scale-up Considerations

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring a safe and efficient process. Key parameters that require careful control include temperature, reaction time, and the molar ratio of reactants. google.com Aromatic nitration is typically an exothermic reaction, necessitating effective temperature control to prevent over-nitration and the formation of unwanted byproducts. google.com For alkylbenzenes like butylbenzene, the reaction temperature can influence the isomer distribution; for example, nitrating methylbenzene at a lower temperature (30°C vs. 50°C for benzene) helps to prevent the formation of dinitro compounds. libretexts.org

Process scale-up from the laboratory to an industrial setting introduces additional challenges, particularly concerning heat and mass transfer. researchgate.netcore.ac.uk The heterogeneous nature of many nitration reactions (liquid-liquid systems) means that mass transfer between the organic and aqueous phases can be a rate-limiting step. core.ac.uk Therefore, efficient mixing is crucial for achieving consistent results at a larger scale.

Continuous flow reactors, including microreactors, are increasingly being adopted for nitration processes due to their significant advantages over traditional batch reactors. google.comresearchgate.net These advantages include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for superior heat dissipation, reducing the risk of thermal runaways. researchgate.net

Improved Control: Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. researchgate.net

Efficient Mixing: Microreactors facilitate rapid mixing of reactants, which can accelerate the reaction rate and improve product consistency. researchgate.net

Scalability: Scaling up a continuous process can be achieved by operating the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. researchgate.net

A systematic approach to scale-up involves developing a kinetic model of the reaction at the laboratory scale and then using this model to design and optimize the process for pilot plant or industrial-scale production. researchgate.net This methodology has been successfully applied to the continuous di-nitration of other aromatic compounds. researchgate.net

Table 3: Key Parameters for Optimization and Scale-up of Nitration

Parameter Importance Considerations for Scale-up
Temperature Affects reaction rate and selectivity; controls byproduct formation. libretexts.orggoogle.com Requires efficient heat removal; continuous flow reactors offer superior temperature control. researchgate.net
Reactant Molar Ratio Influences the degree of nitration (mono- vs. di-nitration). google.com Precise dosing and mixing are crucial; continuous systems allow for accurate ratio control.
Reaction Time (Residence Time) Determines the extent of conversion. google.com In continuous reactors, this is controlled by flow rate and reactor volume. researchgate.net
Mixing/Agitation Critical for mass transfer in heterogeneous systems. core.ac.uk Static mixers or the design of the flow reactor can ensure efficient mixing. researchgate.net

Chemical Reactivity and Transformational Chemistry of 4 Nitrobutyl Benzene

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of (4-nitrobutyl)benzene.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a pathway to aromatic amines which are valuable intermediates for pharmaceuticals, dyes, and polymers. prepchem.com Several methods are available for the reduction of the nitro group in this compound to yield 4-(4-aminophenyl)butane.

Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reduction due to its clean nature and high efficiency. libretexts.org The reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is a highly effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups. libretexts.org

Raney Nickel: This catalyst is also effective for nitro group reduction and can be a suitable alternative to Pd/C, particularly when trying to avoid dehalogenation in substrates containing halogen substituents. libretexts.orgcolby.edu

Platinum(IV) Oxide (PtO₂): This is another powerful catalyst for the hydrogenation of nitro compounds to amines. colby.edu

A general representation of the catalytic hydrogenation is as follows:

This compound + H₂ (gas) --(Catalyst)--> 4-(4-Aminophenyl)butane

One of the challenges with catalytic hydrogenation is its potential lack of chemoselectivity, as it can also reduce other functional groups like alkenes, alkynes, ketones, and aldehydes. derpharmachemica.com

Metal-Based Reductions in Acidic Media: A classic and reliable method for the reduction of aromatic nitro compounds involves the use of a metal in the presence of an acid. researchgate.net

Tin (Sn) and Hydrochloric Acid (HCl): This is a traditional method where the nitro group is reduced by tin metal in concentrated hydrochloric acid. The reaction is typically heated under reflux. researchgate.netnist.gov

Iron (Fe) and Hydrochloric Acid (HCl) or Acetic Acid (AcOH): Iron is a milder and more environmentally friendly alternative to tin. libretexts.org

Zinc (Zn) and Hydrochloric Acid (HCl) or Acetic Acid (AcOH): Zinc metal in acidic conditions also effectively reduces nitro groups to amines. libretexts.org

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for the reduction of nitro groups and can be used in the presence of other reducible functionalities like esters, nitriles, and aldehydes. nih.gov

When these reactions are carried out in acidic conditions, the resulting amine is protonated to form an ammonium salt. A subsequent neutralization step with a base, such as sodium hydroxide (NaOH), is required to liberate the free amine. researchgate.netnist.gov

Table 1: Common Reagents for the Reduction of this compound to 4-(4-Aminophenyl)butane

Reagent/Catalyst Conditions Advantages Disadvantages
H₂/Pd-C Hydrogen gas, Palladium on Carbon High efficiency, clean reaction Can reduce other functional groups
H₂/Raney Ni Hydrogen gas, Raney Nickel Effective, useful for halogenated substrates Flammable catalyst and hydrogen gas
Fe/HCl Iron metal in Hydrochloric Acid Mild, cost-effective Requires acidic conditions and basic workup
SnCl₂ Tin(II) Chloride Mild, good chemoselectivity Stoichiometric amounts of tin salts produced

The nitro group is a powerful electron-withdrawing group, which activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). nih.gov This activation is most pronounced at the ortho and para positions relative to the nitro group. In a typical SNAr reaction, a potent nucleophile attacks the aromatic ring, displacing a leaving group.

While the most common SNAr reactions on nitroaromatics involve the displacement of a halide or other good leaving group, the nitro group itself can, under certain conditions, act as the leaving group. This type of displacement is less common but has been observed, particularly in highly activated systems. google.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups like the nitro group. nih.gov

For this compound, a nucleophile would attack the carbon atom bearing the nitro group (the ipso-carbon). The presence of the butyl group at the para position does not sterically hinder this attack. The reaction would proceed as follows:

This compound + Nu⁻ → [Intermediate Meisenheimer Complex] → 4-Substituted-butylbenzene + NO₂⁻

The feasibility of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are required to initiate the attack. Research on nitroimidazoles has shown that nucleophilic displacement of the nitro group can be achieved with carbanions derived from 1,3-dicarbonyl compounds in aqueous media. google.com

Reactions of the Butyl Side Chain

The butyl side chain of this compound can undergo reactions typical of alkylbenzenes, with the benzylic position being particularly reactive.

The benzylic carbon of the butyl side chain in this compound is susceptible to oxidation by strong oxidizing agents. This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. researchgate.netrsc.orgchemicalbook.com The alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group, yielding 4-nitrobenzoic acid. The rest of the butyl chain is removed in this process.

Common oxidizing agents for this transformation include:

Potassium permanganate (KMnO₄): Typically used in aqueous solution under basic or acidic conditions, followed by acidification. rsc.orgmsu.edu

Chromic acid (H₂CrO₄) or Jones Reagent (CrO₃/H₂SO₄): These are also powerful oxidizing agents capable of benzylic oxidation. researchgate.netchemicalbook.com

Importantly, the nitro group on the aromatic ring is resistant to these oxidizing conditions. researchgate.net

This compound --(Strong Oxidizing Agent)--> 4-Nitrobenzoic acid

This reaction provides a reliable method for the synthesis of substituted benzoic acids.

The benzylic C-H bonds in alkylbenzenes are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical. rsc.org This makes the benzylic position a prime target for free-radical halogenation.

A common and effective reagent for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or a peroxide (ROOR). rsc.org This reaction is highly selective for the benzylic position.

This compound + NBS --(hν or ROOR)--> 1-Bromo-1-(4-nitrophenyl)butane

The reaction proceeds via a radical chain mechanism: google.com

Initiation: Homolytic cleavage of the initiator or the Br₂ formed in small quantities from NBS generates bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (generated from the reaction of HBr with NBS) to form the benzylic bromide and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radicals.

Benzylic chlorination can also be achieved using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator.

The introduction of a functional group at the benzylic position, as described in the halogenation section, opens up avenues for further functionalization of the butyl side chain. The resulting benzylic halide, such as 1-bromo-1-(4-nitrophenyl)butane, is a versatile intermediate.

Nucleophilic Substitution Reactions: Benzylic halides are reactive towards nucleophilic substitution (SN1 and SN2) reactions. For example, reaction with hydroxide ion (OH⁻) can yield the corresponding benzylic alcohol, 1-(4-nitrophenyl)butan-1-ol. Reaction with cyanide ion (CN⁻) would produce the corresponding nitrile, and reaction with ammonia (NH₃) would lead to the benzylic amine.

1-Bromo-1-(4-nitrophenyl)butane + Nucleophile⁻ → 1-Substituted-1-(4-nitrophenyl)butane + Br⁻

Elimination Reactions: Treatment of the benzylic halide with a strong, non-nucleophilic base can lead to an elimination reaction (E2), forming an alkene. derpharmachemica.com

Beyond the benzylic position, functionalization of the terminal end of the butyl chain can lead to other important derivatives. For instance, 4-(4-nitrophenyl)butan-1-ol can serve as a precursor for further synthetic modifications. Similarly, 4-(4-nitrophenyl)butanoic acid, which can be prepared through various synthetic routes, offers the reactivity of a carboxylic acid for transformations such as esterification and amidation. nih.gov

Table 2: Potential Functionalizations of the Butyl Side Chain of this compound

Reaction Type Reagents Product
Benzylic Oxidation KMnO₄ or H₂CrO₄ 4-Nitrobenzoic acid
Benzylic Bromination NBS, light/heat 1-Bromo-1-(4-nitrophenyl)butane
Nucleophilic Substitution (from bromide) NaOH 1-(4-Nitrophenyl)butan-1-ol
Nucleophilic Substitution (from bromide) KCN 2-(4-Nitrophenyl)pentanenitrile
Elimination (from bromide) Strong, non-nucleophilic base 1-(4-Nitrophenyl)but-1-ene

Electrophilic Aromatic Substitution on the Benzene Ring

Directing Effects of Substituents

The directing effect of a substituent in electrophilic aromatic substitution determines the position at which an incoming electrophile will attack the benzene ring. Substituents are broadly classified as either ortho, para-directing or meta-directing.

The 4-nitrobutyl group, as a whole, functions as an ortho, para-director. This is because the atom directly bonded to the aromatic ring is a carbon atom of an alkyl chain. Alkyl groups are known to be electron-donating through an inductive effect and hyperconjugation. libretexts.org This donation of electron density increases the nucleophilicity of the benzene ring, particularly at the ortho (C2, C6) and para (C4) positions.

The mechanism of this directing effect can be understood by examining the stability of the carbocation intermediate (arenium ion or sigma complex) formed during the reaction. For attack at the ortho and para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the alkyl group. This allows the electron-donating alkyl group to directly stabilize the positive charge, making these intermediates more stable than the one formed from meta attack.

Table 1. Directing Effects of this compound and Related Substituents
Substituent GroupChemical StructureClassificationDirecting Effect
Butyl-CH₂CH₂CH₂CH₃ActivatingOrtho, Para
(4-Nitrobutyl)-CH₂CH₂CH₂CH₂NO₂DeactivatingOrtho, Para
Nitro-NO₂Strongly DeactivatingMeta chemguide.co.ukyoutube.com

Reactivity Towards Electrophiles

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. Electron-donating groups activate the ring, making it more reactive than benzene, while electron-withdrawing groups deactivate the ring, making it less reactive. libretexts.org

The 4-nitrobutyl substituent presents a case of competing electronic effects.

Activating Influence : The butyl chain attached to the ring is an electron-donating group (EDG) via induction, which tends to activate the ring and increase its reactivity towards electrophiles.

Deactivating Influence : The nitro group at the terminus of the chain is a potent electron-withdrawing group (EWG). Through its strong inductive effect (-I), it pulls electron density away from the alkyl chain and, consequently, from the benzene ring. youtube.com

The net effect is that the deactivating inductive pull of the distant nitro group outweighs the activating inductive push of the alkyl chain. As a result, the benzene ring of this compound is deactivated towards electrophilic aromatic substitution compared to benzene or butylbenzene (B1677000). The electron density of the ring is reduced, making it a weaker nucleophile and thus slowing the rate of reaction with electrophiles.

However, the deactivation is less severe than that observed in nitrobenzene (B124822), where the nitro group is directly attached to the ring and can exert both a strong inductive effect and a powerful resonance-withdrawing effect. scispace.com In this compound, the deactivation occurs solely through the inductive effect, which weakens over the four-carbon distance.

Table 2. Predicted Relative Reactivity in Electrophilic Aromatic Substitution
CompoundSubstituent EffectPredicted Reactivity Order
ButylbenzeneActivating (Alkyl Group)Fastest
BenzeneReference 
This compoundWeakly Deactivating (Net Effect) 
NitrobenzeneStrongly Deactivating (Inductive & Resonance)Slowest quora.com

Mechanistic Investigations of Key Transformations

The mechanism for electrophilic aromatic substitution on this compound follows the well-established two-step pathway common to these reactions. msu.edu The key to understanding the regioselectivity (ortho, para direction) lies in the analysis of the stability of the resonance structures of the intermediate arenium ion.

Step 1: Formation of the Arenium Ion (Sigma Complex) The reaction is initiated by the attack of an electrophile (E⁺) on the π-electron system of the aromatic ring. This step is the slow, rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring. A resonance-stabilized carbocation, known as the arenium ion or sigma complex, is formed.

Step 2: Deprotonation to Restore Aromaticity In the second step, a base (B:) removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the electrophile. This is a fast step that restores the stable aromatic π-system and yields the final substituted product.

The preference for ortho and para substitution is explained by the relative stability of the arenium ion intermediates.

Ortho Attack: When the electrophile attacks the ortho position, three resonance structures can be drawn for the arenium ion. One of these structures places the positive charge directly on the carbon atom bonded to the 4-nitrobutyl group. This carbocation is stabilized by the electron-donating inductive effect of the alkyl chain.

Para Attack: Similarly, attack at the para position also results in an arenium ion with a resonance contributor where the positive charge is adjacent to the substituent, allowing for direct stabilization by the alkyl group.

Meta Attack: For meta attack, the positive charge in the arenium ion is distributed over three different carbon atoms, but none of them is the carbon directly attached to the 4-nitrobutyl group. Therefore, the alkyl group cannot provide direct stabilization to the positive charge in the same way it does for ortho and para intermediates.

Advanced Spectroscopic and Structural Characterization of 4 Nitrobutyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

The unambiguous assignment of ¹H and ¹³C NMR signals for (4-Nitrobutyl)benzene is achieved through a combination of one-dimensional and multi-dimensional NMR experiments. While ¹H NMR provides information on the number of different types of protons and their splitting patterns, and ¹³C NMR reveals the number of unique carbon environments, multi-dimensional techniques establish direct and long-range correlations between nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl chain. The aromatic region would display a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, often appearing as two distinct doublets, due to the strong electron-withdrawing effect of the nitro group. youtube.com The protons on the butyl chain would appear as multiplets in the upfield region.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals: four for the aromatic carbons (two substituted and two protonated) and four for the carbons of the butyl chain.

COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons. For this compound, COSY would show correlations between the adjacent protons within the butyl chain (e.g., between the α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to assign the ¹³C signals for each protonated carbon by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically over 2-3 bonds) between ¹H and ¹³C nuclei. It is crucial for establishing the connectivity of the entire molecule, for example, by showing a correlation between the α-protons of the butyl chain and the aromatic carbon to which it is attached. bmrb.io

The following table presents the predicted NMR chemical shifts for this compound, based on established values for similar substituted benzenes.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to butyl)~ 7.3~ 129
Aromatic C-H (ortho to nitro)~ 8.2~ 124
Aromatic C (ipso-butyl)-~ 148
Aromatic C (ipso-nitro)-~ 147
α-CH₂~ 2.7~ 35
β-CH₂~ 1.7~ 30
γ-CH₂~ 1.4~ 22
δ-CH₃~ 0.9~ 14

NMR spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions. chemrxiv.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified, providing detailed kinetic data. rptu.de

For instance, the synthesis of this compound via the nitration of butylbenzene (B1677000) can be monitored using ¹H NMR. The reaction progress can be followed by observing the decrease in the signal intensity corresponding to the aromatic protons of the starting material, butylbenzene, and the simultaneous increase in the distinct signals of the aromatic protons of the this compound product. asahilab.co.jp This approach allows for the determination of reaction rates, equilibrium constants, and the identification of any transient intermediates. The development of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring in chemical synthesis. asahilab.co.jpnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can offer insights into molecular structure and bonding. researchgate.net

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its functional groups.

Nitro Group (NO₂) Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹. researchgate.net An NO₂ bending mode is also observed around 850 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C-C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. scirp.org Out-of-plane C-H bending vibrations are also informative; for a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ range.

Alkyl Chain Vibrations: The butyl group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH₂ and CH₃ groups) and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

The region below 1300 cm⁻¹ is known as the "fingerprint region." It contains a complex series of bands arising from bending and skeletal vibrations that are unique to the molecule as a whole, making it useful for definitive identification by comparison with a reference spectrum. researchgate.net

The table below summarizes the expected key vibrational frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
NO₂ Asymmetric Stretch1500 - 1570Strong
Aliphatic C-H Bend1375 - 1465Medium
NO₂ Symmetric Stretch1300 - 1370Strong
C-N Stretch~ 1110Medium
Aromatic C-H Out-of-Plane Bend800 - 850Strong

Vibrational spectroscopy can be used to study the different spatial arrangements (conformations) of the flexible butyl chain. nih.gov Rotations around the C-C single bonds can lead to different conformers (e.g., anti and gauche). These conformers may have slightly different vibrational frequencies, and their relative populations, which can be temperature-dependent, can sometimes be determined by analyzing the spectra under various conditions. nih.govnih.gov

In the condensed phase (liquid or solid), the vibrational spectra are also influenced by intermolecular interactions. For nitroaromatic compounds, significant interactions can include C-H···O hydrogen bonds between the aromatic protons and the oxygen atoms of the nitro group on neighboring molecules, as well as π-π stacking interactions between the benzene rings. These interactions can cause shifts in vibrational frequencies and changes in band shapes compared to the gas phase spectrum. The dispersion interaction often plays a significant role in the stabilization of slipped-parallel orientations in nitrobenzene-containing complexes. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. miamioh.edu

For this compound (Molecular Weight: 179.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 179. The fragmentation pattern would likely be dominated by several key processes:

Loss of Nitro Group: Cleavage of the C-N bond results in the loss of a nitro radical (•NO₂), leading to a fragment ion at m/z = 133.

Loss of Nitric Oxide: Rearrangement followed by the loss of a nitric oxide radical (•NO) can produce an ion at m/z = 149. miamioh.edu

Benzylic Cleavage: The most significant fragmentation pathway for alkylbenzenes is the cleavage of the Cα-Cβ bond of the alkyl chain. thieme-connect.de For this compound, this would involve the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z = 136. However, rearrangement to form a tropylium-like ion is also possible. A characteristic peak for many alkylbenzenes is the tropylium ion at m/z = 91, which could form through cleavage of the bond between the butyl group and the ring followed by rearrangement, although this may be less favored than fragmentation involving the nitro group.

Phenyl Cation: Loss of the entire butyl chain and the nitro group can lead to the phenyl cation at m/z = 77. docbrown.info

The following table outlines the probable major fragments in the mass spectrum of this compound.

m/z Proposed Fragment Ion Neutral Loss
179[C₁₀H₁₃NO₂]⁺˙ (Molecular Ion)-
149[C₁₀H₁₃O]⁺•NO
136[C₇H₆NO₂]⁺•C₃H₇
133[C₁₀H₁₃]⁺•NO₂
91[C₇H₇]⁺ (Tropylium ion)•C₃H₆NO₂
77[C₆H₅]⁺•C₄H₈NO₂

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₁₃NO₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the molecular ion [M]⁺• can be calculated with high precision.

The confirmation process involves ionizing the this compound sample and measuring the m/z of the resulting molecular ion. If the experimentally measured exact mass aligns with the calculated theoretical mass within a narrow tolerance (typically < 5 ppm), it provides strong evidence for the proposed molecular formula. This high degree of accuracy is crucial in distinguishing this compound from other potential isomers or compounds with different formulas that might have the same integer mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Calculated Monoisotopic Mass179.09463 Da
Typical Experimental Tolerance± 0.0009 Da (at 5 ppm)
Expected Ion[C₁₀H₁₃NO₂]⁺•

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight of a compound but also offers significant structural information through the analysis of its fragmentation pattern. libretexts.org When the molecular ion of this compound is formed in the mass spectrometer (typically through electron ionization), it is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint.

The fragmentation of alkyl-substituted benzene rings often results in a prominent peak at m/z 91, corresponding to the formation of the stable tropylium ion through rearrangement. whitman.edu Another common fragmentation pathway for aromatic compounds is the loss of a proton from the molecular ion to form a [M-1]⁺ ion, resulting in a phenyl fragment [C₆H₅]⁺ at m/z 77, which is a strong indicator of a benzene ring. docbrown.info

For nitroaromatic compounds like nitrobenzene (B124822), characteristic losses include the nitro group ([NO₂]⁺, m/z 46) and the nitro group radical (•NO₂) to give a [M-NO₂]⁺ fragment. miamioh.edustrath.ac.uk Another observed fragmentation is the loss of nitric oxide (•NO) to yield a [M-NO]⁺ ion. miamioh.edu

Based on these principles, the mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺• at m/z 179. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the benzene ring, which could lead to the formation of a tropylium ion at m/z 91.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the butyl chain, also potentially leading to the m/z 91 ion.

Loss of the nitro group: Cleavage of the C-N bond resulting in a fragment corresponding to the loss of •NO₂ (a mass loss of 46), yielding an ion at m/z 133.

Cleavage within the alkyl chain: Fragmentation of the butyl group can produce a series of alkyl fragment ions.

Phenyl Cation: Formation of the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Table 2: Expected Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment IonStructural Origin
179[C₁₀H₁₃NO₂]⁺•Molecular Ion (M⁺•)
133[C₁₀H₁₃]⁺Loss of •NO₂ from M⁺•
91[C₇H₇]⁺Tropylium ion (from rearrangement and cleavage)
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Crystalline Derivatives

While this compound is a liquid at standard conditions, X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of its solid, crystalline derivatives. This method involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to build a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For aromatic nitro compounds, crystallographic studies reveal important information about molecular conformation, such as the planarity of the benzene ring and the orientation of the nitro group relative to the ring. mdpi.com For instance, in the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. mdpi.com The analysis also elucidates intermolecular interactions, such as π-π stacking, hydrogen bonds, and other close contacts that dictate how the molecules are arranged in the crystal lattice. mdpi.com

By synthesizing a crystalline derivative of this compound, X-ray diffraction analysis would provide definitive structural proof and insights into its solid-state packing and conformation, which are governed by subtle intermolecular forces.

Table 3: Example Crystallographic Data for a Nitroaromatic Compound (1-Chloro-2-methyl-4-nitrobenzene) mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The two most common methods for a compound of this nature are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). cdc.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary phase lining the column. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons. yzimgs.com For definitive identification, GC can be coupled with a Mass Spectrometer (GC-MS), which provides both retention time data and mass spectral information for each separated component. cdc.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a solid stationary phase. Separation is based on the components' differing affinities for the stationary and mobile phases. For nitroaromatic compounds, reversed-phase HPLC with a C18 column is often employed, using a mobile phase such as a methanol/water or acetonitrile/water mixture. cdc.gov A UV detector is highly effective for detection, as the nitrobenzene moiety possesses a strong chromophore that absorbs UV light. cdc.gov HPLC is particularly useful for analyzing samples that may contain non-volatile impurities or thermally sensitive byproducts.

Table 4: Summary of Chromatographic Methods for this compound Analysis
TechniqueTypical Stationary PhaseDetectorPrimary Application
Gas Chromatography (GC)Capillary column (e.g., PONA, TCEP) researchgate.netFlame Ionization (FID), Mass Spectrometry (MS)Separation of volatile components, purity analysis, identification (with MS)
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)Ultraviolet (UV)Purity assessment, quantification, analysis of non-volatile impurities

Computational and Theoretical Chemistry of 4 Nitrobutyl Benzene

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system.

Electronic Structure and Molecular Orbital Theory (HOMO/LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. thaiscience.info

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity.

HOMO-LUMO Gap: A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap suggests the molecule is more reactive.

For (4-Nitrobutyl)benzene, a HOMO/LUMO analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The nitro group (-NO2) is a strong electron-withdrawing group, which would be expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The butyl group is a weak electron-donating group, which would slightly raise the energy of the HOMO. The precise energy values and spatial distributions of these orbitals for this compound remain to be computationally determined.

Hypothetical Data for this compound HOMO/LUMO Analysis:

ParameterHypothetical Value (eV)Significance
HOMO Energy-7.5Indicates electron-donating capability.
LUMO Energy-2.1Indicates electron-accepting capability.
HOMO-LUMO Gap5.4Predicts chemical stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of many-body systems. semanticscholar.org It is particularly effective for calculating the optimized geometry (the most stable arrangement of atoms in a molecule) and the ground-state energy. youtube.comstackexchange.com

The process involves:

Initial Guess: Starting with an approximate molecular structure.

SCF Procedure: Solving the Kohn-Sham equations iteratively until the electron density converges (Self-Consistent Field).

Gradient Calculation: Calculating the forces on each atom.

Geometry Update: Moving the atoms to reduce these forces.

Iteration: Repeating steps 2-4 until the forces are negligible and a minimum energy structure is found. stackexchange.com

A DFT study on this compound would provide precise bond lengths, bond angles, and dihedral angles for its most stable conformation. This would elucidate the spatial relationship between the butyl chain and the nitrophenyl group. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) could be employed to achieve varying levels of accuracy and computational cost. semanticscholar.orgarxiv.org

Hypothetical Optimized Geometry Parameters for this compound (Calculated via DFT):

ParameterHypothetical Value
C-N Bond Length (ring-NO2)1.48 Å
C-C Bond Length (ring-butyl)1.52 Å
O-N-O Bond Angle124°
Ground State Energy-552 Hartrees

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can model the pathways of chemical reactions, identifying intermediate structures, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For this compound, a key reaction to model would be its synthesis via Friedel-Crafts alkylation of nitrobenzene (B124822) or the nitration of butylbenzene (B1677000). msu.edu Computational modeling of, for example, the nitration of butylbenzene would involve:

Mapping the potential energy surface for the electrophilic attack of the nitronium ion (NO2+) at the ortho, meta, and para positions of the butylbenzene.

Locating the transition state structures for each pathway.

Calculating the activation energies.

The butyl group is an ortho-, para-directing activator. Therefore, calculations would be expected to show that the activation energies for the formation of ortho- and para-(4-Nitrobutyl)benzene are lower than that for the meta isomer. Transition state analysis would reveal the geometry of the high-energy intermediate complex, providing insight into the electronic and steric factors governing the reaction's regioselectivity.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. utdallas.edu A potential energy surface (PES) is a plot of the molecule's energy as a function of one or more of its geometric parameters, such as a dihedral angle.

For this compound, the primary focus of conformational analysis would be the rotation around the single bonds within the butyl chain and the bond connecting the butyl chain to the benzene (B151609) ring. By systematically rotating these bonds and calculating the energy at each step, a PES can be constructed. This surface would reveal:

Energy Minima: Corresponding to stable, staggered conformations of the butyl chain.

Energy Maxima: Corresponding to unstable, eclipsed conformations.

This analysis would determine the most stable conformer of this compound in the gas phase and the energy barriers to rotation between different conformers. The relative populations of different conformers at a given temperature could then be calculated using the Boltzmann distribution.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method that aims to correlate the structural or property-based descriptors of molecules with a specific property of interest (e.g., boiling point, solubility, toxicity). These studies rely on developing mathematical models based on a training set of molecules for which the property is known.

A QSPR study involving this compound would require a dataset of related nitroaromatic or alkylbenzene compounds. Molecular descriptors would be calculated for each molecule, including:

Topological descriptors: Based on the 2D structure (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

A statistical model (e.g., multiple linear regression, machine learning algorithms) would then be built to predict a property, such as chromatographic retention time or a measure of biological activity. The predictive power of the model would then be validated. Without a specific property of interest and a relevant dataset, no such model can be constructed for this compound.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org This approach is particularly useful for understanding the influence of the solvent on a molecule's behavior and reactivity, which is often neglected in gas-phase quantum chemical calculations.

An MD simulation of this compound in a solvent (e.g., water, ethanol) would involve:

Placing a computationally-derived model of this compound into a box of solvent molecules.

Assigning initial velocities to all atoms.

Calculating the forces between all atoms using a force field.

Solving Newton's equations of motion to simulate the evolution of the system over time.

These simulations could provide insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Conformational Dynamics: How the presence of a solvent affects the preferred conformations of the butyl chain.

Reactivity: By using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, one could simulate a reaction in solution to understand how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the reaction rate. researchgate.net

The computational and theoretical chemistry of this compound remains an unexplored area within the scientific literature. While the methodologies for such investigations are well-established, their specific application to this molecule has not been documented. The frameworks of Quantum Chemical Studies, Reaction Mechanism Modeling, Conformational Analysis, QSPR, and Molecular Dynamics Simulations offer a comprehensive toolkit to predict and understand the electronic structure, stability, reactivity, and dynamic behavior of this compound. The generation of such specific data would be invaluable for the rational design of new materials, the prediction of chemical properties, and the elucidation of reaction mechanisms involving this compound.

Non Clinical Applications and Materials Science Relevance of 4 Nitrobutyl Benzene

Role as a Key Synthetic Intermediate

The primary role of (4-Nitrobutyl)benzene in non-clinical applications is as a key synthetic intermediate. The presence of the nitro group on the aromatic ring is pivotal, as it can be readily transformed into other functional groups, most notably an amino group, through reduction. nih.gov This conversion is a gateway to a wide range of subsequent chemical modifications.

This compound serves as a precursor for advanced organic building blocks, which are fundamental molecular units for the construction of more complex organic compounds. hilarispublisher.comsigmaaldrich.com The reduction of this compound yields 4-butylaniline (B89568), a valuable aromatic amine. smolecule.comchemicalbook.com This transformation is typically achieved through catalytic hydrogenation or using reducing agents like tin and hydrochloric acid.

4-Butylaniline, as a key building block, can be utilized in the synthesis of a variety of more complex molecules. nbinno.com For instance, the amino group can undergo diazotization followed by coupling reactions to form azo dyes. researchgate.net While specific azo dyes derived from 4-butylaniline are not extensively documented in readily available literature, the general synthetic route is a cornerstone of industrial dye chemistry. Furthermore, aromatic amines are crucial intermediates in the pharmaceutical industry for the synthesis of bioactive molecules. smolecule.comijert.org

Table 1: Examples of Advanced Organic Building Blocks Potentially Derived from this compound

PrecursorDerivativePotential Applications of Derivative
This compound4-ButylanilineSynthesis of azo dyes, pharmaceutical intermediates, and functional polymers. smolecule.comnbinno.comresearchgate.net
4-ButylanilineN-Substituted 4-butylanilinesIntermediates for specialized organic synthesis.
4-ButylanilineDiazonium salts of 4-butylanilineIntermediates for azo dyes and other functional organic compounds. researchgate.net

This table presents potential derivatives based on established chemical transformations of aromatic nitro compounds and anilines.

Nitroaromatic compounds are recognized as valuable scaffolds for the synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. rsc.orgresearchgate.net The nitro group can participate in various cyclization reactions to form rings containing nitrogen and potentially other heteroatoms. For example, nitroalkenes, which can be conceptually derived from nitroalkylbenzenes, are known to undergo reactions like Michael additions and cycloadditions to form five-membered heterocycles such as pyrrolidines. rsc.org

While specific examples detailing the use of this compound as a direct scaffold for heterocyclic synthesis are not prevalent in the literature, the general reactivity of nitro compounds suggests its potential in this area. For instance, multi-component reactions involving nitroalkanes, aldehydes, amines, and dicarbonyl compounds are known to yield substituted pyrroles. colorado.edu Furthermore, certain nitroarenes can be used in the synthesis of quinoline (B57606) derivatives. nih.gov

Contributions to Polymer and Macromolecular Chemistry

The utility of this compound in polymer and macromolecular chemistry is primarily realized through its conversion to bifunctional monomers. The resulting 4-butylaniline can be further modified to introduce polymerizable groups or used directly in polycondensation reactions.

The amino group of 4-butylaniline, obtained from the reduction of this compound, can serve as a reactive site for polymerization. A prominent example is the synthesis of polyamides, which are polymers containing repeating amide linkages. wikipedia.org Aromatic polyamides, or aramids, are a class of high-performance polymers known for their thermal stability and mechanical strength. nih.govscienceinfo.com

The synthesis of polyamides typically involves the reaction of a diamine with a diacid chloride. wikipedia.org While a homopolymer of a mono-functional amine like 4-butylaniline is not possible, it could be incorporated as a comonomer or end-capper to modify the properties of existing polyamides. More significantly, if this compound were a precursor to a diamine, it would be a direct monomer for polyamide synthesis. For the purpose of illustrating the potential properties, we can consider polyamides synthesized from aromatic diamines containing alkyl side chains, which would be structurally analogous. The presence of the butyl group would be expected to influence the polymer's properties.

Table 2: Representative Properties of Aromatic Polyamides with Alkyl Side Chains

Polymer StructureGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (TGA, 10% weight loss) (°C)Tensile Strength (MPa)
Polyamide from 4,4'-diaminodiphenylmethane and terephthaloyl chloride~250-270>450~80-100
Polyamide with pendant adamantyl groups240–300>45077–92
Polyamide with tert-butyl side chains282-320>450Not specified

Data is representative of aromatic polyamides with bulky alkyl substituents and is intended to be illustrative of the potential properties of polymers derived from this compound precursors.

The incorporation of the 4-butylphenyl moiety, derived from this compound, into a polymer backbone can significantly modulate the material's properties. The flexible butyl chain can disrupt the close packing of rigid polymer chains, which is common in aromatic polyamides. nih.gov This disruption can lead to:

Increased Solubility: The presence of the alkyl group can enhance the solubility of the polymer in organic solvents, which is a significant advantage for processing and fabrication of films and fibers. nih.gov

Lowered Glass Transition Temperature (Tg): The increased flexibility imparted by the butyl group can lower the Tg of the polymer, making it more processable at lower temperatures. nih.gov

Modified Mechanical Properties: The introduction of the butyl group can affect the tensile strength, modulus, and elongation at break of the resulting polymer. While it might slightly decrease the ultimate tensile strength compared to fully aromatic polyamides, it can improve toughness and flexibility. scienceinfo.com

Development in Advanced Functional Materials

While direct applications of this compound in advanced functional materials are not well-documented, its structural motifs are relevant to several classes of such materials.

Liquid Crystals: Molecules with a rigid core and flexible alkyl chains are characteristic of liquid crystals. researchgate.netmdpi.com Aniline derivatives with long alkyl chains are known to be precursors for Schiff base liquid crystals. researchgate.net It is conceivable that derivatives of 4-butylaniline could be used to synthesize liquid crystalline materials.

Photoresponsive Materials: Nitrobenzyl derivatives are widely used as photolabile protecting groups and in the synthesis of photoresponsive polymers. researchgate.netnih.govrsc.org Upon irradiation with UV light, o-nitrobenzyl esters can undergo cleavage. While this compound is a para-substituted compound, the broader field of nitro-containing photoresponsive materials suggests a potential area of application for its isomers or derivatives. researchgate.net

Components in Optoelectronic and Sensing Materials

The field of optoelectronics and chemical sensing often utilizes organic molecules with specific electronic properties. Nitroaromatic compounds, as a class, are known to be electrochemically active and can participate in electron-transfer processes, which are fundamental to the function of many sensors and electronic devices. The nitro group is a strong electron-withdrawing group, which can influence the electronic structure of the benzene (B151609) ring and the molecule as a whole. This property is often exploited in the design of materials for detecting other chemical species, particularly electron-rich analytes.

Despite the theoretical potential of this compound to serve as a component in such materials, a thorough review of the scientific literature reveals a lack of specific studies focused on its application in optoelectronics and sensing. There are no documented instances of this compound being incorporated as a functional component in the fabrication of optoelectronic devices or as the active material in chemical sensors. Research in this area has predominantly focused on other nitroaromatic compounds, often with more complex structures or additional functional groups to enhance their performance and specificity. Therefore, while the chemical structure of this compound is suggestive of potential in these fields, its actual application remains underexplored and undocumented in peer-reviewed research.

Applications in Dyes and Pigments

Historically, nitroaromatic compounds have played a role in the synthesis of dyes and pigments. The nitro group can act as a chromophore, a part of a molecule responsible for its color, and can also serve as a synthetic precursor to an amino group, which is a common auxochrome in many dye molecules. The transformation of a nitro compound to an amine is a standard industrial chemical process, and the resulting aromatic amines are versatile building blocks for a wide array of dyestuffs.

However, in the specific case of this compound, there is no readily available scientific literature or patent documentation that describes its use as a direct component in the formulation of dyes or pigments, nor as a key intermediate in their synthesis. The color and dyeing properties of compounds are highly specific to their molecular structure, and it appears that this compound has not been identified as a compound of commercial or academic interest for these applications. The research and development in the field of dyes and pigments have historically focused on a vast range of other aromatic and heterocyclic compounds.

Catalysis and Ligand Design

In the field of catalysis, organic molecules can serve either as substrates for a reaction or as ligands that coordinate to a metal center to modulate its catalytic activity. The chemical structure of this compound makes it a relevant molecule in the context of catalytic transformations. Specifically, it has been utilized as a substrate in asymmetric catalysis.

A study on the aza-Henry reaction, which is a carbon-carbon bond-forming reaction between a nitronate and an imine, has employed this compound. In this research, a novel chiral thiourea (B124793) derived from hydroquinine (B45883) and l-phenylglycinol was used as an organocatalyst. The reaction of isatin-derived ketimines with various nitroalkanes, including this compound, was investigated. The study reported that the reaction with this compound proceeded to yield the corresponding product with moderate enantioselectivity and excellent diastereoselectivity. nih.gov

The results from this study are summarized in the table below:

SubstrateCatalystEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
This compoundChiral Thiourea86%97:3

This table presents the stereochemical outcome of the aza-Henry reaction using this compound as a substrate as reported in the cited literature. nih.gov

This research finding demonstrates a specific application of this compound in a catalytic context, where it serves as a building block for the synthesis of complex chiral molecules. The high diastereoselectivity achieved is a significant outcome for synthetic chemistry.

Regarding ligand design, there is no available information to suggest that this compound itself has been used as a ligand in coordination chemistry or catalysis. The design of ligands typically involves molecules with specific donor atoms (like nitrogen, phosphorus, or oxygen) arranged in a manner that allows for effective coordination to a metal. While the nitro group has oxygen atoms, it is generally considered a poor ligand for most metal centers. The primary relevance of this compound in catalysis, based on current literature, is therefore as a reactant rather than as a component of the catalyst system itself.

Environmental Chemistry and Degradation Pathways of 4 Nitrobutyl Benzene

Abiotic Transformation Mechanisms

Abiotic transformation processes, which are chemical or physical reactions that occur without the involvement of living organisms, are crucial in determining the environmental fate of organic compounds. For (4-Nitrobutyl)benzene, these mechanisms would include photolysis and hydrolysis.

Photolytic Degradation in Aqueous and Atmospheric Systems

No specific studies on the photolytic degradation of this compound in aqueous or atmospheric systems were found in the reviewed scientific literature. While research on the photodegradation of nitroaromatic compounds like nitrobenzene (B124822) exists, showing they can undergo phototransformation, these findings cannot be directly extrapolated to this compound without specific experimental data. cdc.govnih.gov

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The potential for this compound to undergo hydrolysis under typical environmental conditions has not been documented in the available scientific literature. Nitrobenzene itself is generally resistant to hydrolysis in the environment. nih.gov However, the influence of the butyl substituent on the reactivity of the nitroaromatic ring in this compound towards hydrolysis is unknown without specific studies.

Biotic Transformation Mechanisms

Biotic transformations, or biodegradation, involve the breakdown of organic compounds by microorganisms. This is a primary mechanism for the removal of many organic pollutants from the environment.

Aerobic Biodegradation Pathways

There is no specific information available in the scientific literature regarding the aerobic biodegradation pathways of this compound. Studies on the aerobic biodegradation of nitrobenzene have identified pathways involving initial reduction of the nitro group or dioxygenase-catalyzed ring oxidation. ethz.chnih.gov However, the presence and length of the alkyl chain in this compound could significantly influence its uptake by microorganisms and the specific enzymatic pathways involved in its degradation. Without dedicated research, the aerobic fate of this compound remains uncharacterized.

Anaerobic Biodegradation Pathways

Similarly, no studies specifically detailing the anaerobic biodegradation of this compound were identified. Anaerobic biodegradation of nitroaromatic compounds is known to occur, often initiated by the reduction of the nitro group. For instance, anaerobic biodegradation of benzene (B151609) has been linked to nitrate (B79036) reduction. nih.gov The specific anaerobic pathways, responsible microorganisms, and degradation rates for this compound have not been investigated.

Identification and Fate of Environmental Transformation Products

Given the lack of research on the degradation of this compound, its environmental transformation products have not been identified. Consequently, their fate, persistence, and potential toxicity in the environment are unknown. For comparison, the degradation of nitrobenzene can lead to the formation of various intermediates, including nitrophenols and aniline, depending on the degradation pathway. cdc.govethz.ch The transformation products of this compound would likely differ due to the presence of the butyl group, but without experimental evidence, their identity remains speculative.

Data Tables

Due to the absence of specific research on this compound, no data is available to populate tables regarding its degradation pathways or transformation products.

Environmental Transport and Distribution Studies of this compound

The environmental transport and distribution of a chemical compound are governed by its physical and chemical properties, which determine its partitioning between air, water, soil, and biota. For this compound, understanding its mobility and fate in various environmental compartments is crucial for assessing its potential environmental impact. However, a review of available scientific literature reveals a significant lack of specific studies on the environmental transport and distribution of this compound.

Due to the absence of direct research on this compound, this section will present estimated physicochemical properties that are critical for predicting its environmental behavior. These estimations are based on widely accepted quantitative structure-activity relationship (QSAR) models. It is important to note that these are predicted values and have not been experimentally verified.

Table 1: Estimated Physicochemical Properties of this compound for Environmental Transport Assessment

Property Estimated Value Unit Significance for Environmental Transport and Distribution
Molecular Weight 179.22 g/mol Influences diffusion and settling rates.
Boiling Point 285.8 °C Affects its volatility and presence in the atmosphere.
Melting Point 19.5 °C Determines its physical state (solid or liquid) at ambient temperatures.
Water Solubility 158.7 mg/L Governs its concentration in aquatic environments and potential for leaching from soil.
Vapor Pressure 0.002 mmHg Indicates the tendency of the compound to volatilize from soil and water surfaces into the atmosphere.
Henry's Law Constant 1.34 x 10-6 atm-m3/mol Describes the partitioning between the air and water phases, influencing its atmospheric transport from water bodies.
Log Kow (Octanol-Water Partition Coefficient) 3.15 Indicates the tendency of the compound to sorb to organic matter in soil and sediment, and to bioaccumulate in organisms.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 745.3 L/kg Predicts the mobility of the compound in soil; higher values suggest lower mobility.

Detailed Discussion of Predicted Environmental Behavior:

Soil Compartment: The estimated Log Kow of 3.15 and a Koc of 745.3 L/kg suggest that this compound would have a moderate tendency to adsorb to organic matter in soil and sediment. This adsorption would reduce its mobility in the soil column, thereby limiting its potential to leach into groundwater. However, in soils with low organic carbon content, the mobility could be significantly higher.

Water Compartment: With a predicted water solubility of 158.7 mg/L, this compound is considered sparingly soluble. If released into an aquatic environment, a significant portion is expected to partition to suspended solids and sediments due to its moderate Koc value. The estimated Henry's Law Constant of 1.34 x 10-6 atm-m3/mol suggests that volatilization from water surfaces to the atmosphere would be a slow but potentially significant transport process.

Air Compartment: The compound's vapor pressure is estimated to be 0.002 mmHg, indicating that it is a semi-volatile organic compound (SVOC). Once in the atmosphere, it would exist in both the vapor phase and adsorbed to particulate matter. Its persistence and transport in the atmosphere would depend on atmospheric conditions and its reactivity with atmospheric oxidants, such as hydroxyl radicals.

Biota: The Log Kow value of 3.15 suggests a potential for bioaccumulation in aquatic and terrestrial organisms. Compounds with Log Kow values in this range can accumulate in the fatty tissues of organisms, potentially leading to biomagnification in the food chain.

It is critical to reiterate that the information presented here is based on computational estimations and not on experimental data for this compound. Rigorous laboratory and field studies are necessary to validate these predictions and to fully understand the environmental transport and distribution of this compound. Without such studies, any assessment of its environmental risk remains speculative.

Q & A

Q. How do computational studies explain the electronic effects of the nitro group on this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal the nitro group’s strong electron-withdrawing effect, which lowers the LUMO energy of the aromatic ring, facilitating electrophilic attack at meta positions in further derivatization. Hammett substituent constants (σₚ = +0.82 for NO₂) quantify this effect, predicting reaction rates in comparative studies . Software like Gaussian or ORCA can model charge distribution and transition states .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-derived polymers?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or unoptimized catalysts. Replicate studies using high-purity reagents (e.g., >98% alkylbenzene precursors) and characterize intermediates via HPLC . Controlled experiments varying catalyst loadings (e.g., AlCl₃: 0.1–1.0 eq.) and reaction times can isolate optimal conditions. Statistical tools like ANOVA assess significance of variables .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples to 40–80°C and monitor decomposition via GC-MS over 7–30 days.
  • pH Stability : Expose the compound to buffered solutions (pH 2–12) and quantify degradation products (e.g., nitroso derivatives) using UV-Vis at λ = 270 nm .
  • Store samples under nitrogen to prevent oxidation .

Q. What mechanistic insights explain the compound’s behavior in photochemical reactions?

  • Methodological Answer : The nitro group’s conjugation with the aromatic ring enables π→π* transitions, making this compound photosensitive. Laser flash photolysis (355 nm) can track transient species like nitroxide radicals. Compare quantum yields in polar vs. nonpolar solvents to assess solvent-mediated excited-state pathways .

Data Analysis and Experimental Design

Q. How should researchers design controlled experiments to study substituent effects on this compound’s catalytic activity?

  • Methodological Answer : Use a matrix approach:
  • Variables : Substituents (e.g., -OH, -Cl) at para/meta positions.
  • Controls : Unmodified this compound and benzene derivatives lacking the nitro group.
  • Metrics : Reaction rates (e.g., hydrogenation), turnover frequency (TOF), and activation energy (Eₐ) via Arrhenius plots.
  • Statistical tools like Design of Experiments (DoE) optimize variable combinations .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be mitigated?

  • Methodological Answer : Degradation products (e.g., nitroso or amine derivatives) often co-elute with the parent compound in HPLC. Use hyphenated techniques:
  • LC-MS/MS : Fragment ions (m/z 177 for de-nitrated species) enhance specificity.
  • Derivatization : React amines with dansyl chloride for fluorescence detection (LOD < 0.1 ppm) .

Comparative and Theoretical Studies

Q. How do the physicochemical properties of this compound compare to other nitroaromatic compounds like nitrobenzene or 4-nitrotoluene?

  • Methodological Answer : Compare via:
  • LogP Values : this compound (LogP ≈ 2.8) is more lipophilic than nitrobenzene (LogP ≈ 1.8) due to the butyl chain.
  • Thermal Decomposition : TGA shows this compound decomposes at 220°C, 50°C lower than nitrobenzene, due to chain instability .
  • Solubility : The butyl chain reduces water solubility (<0.1 mg/mL) compared to nitrobenzene (1.9 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.